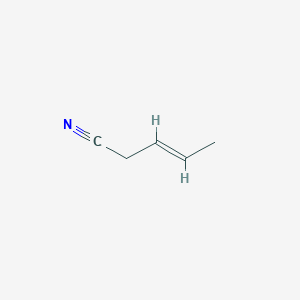

3-Pentenenitrile

Description

Properties

IUPAC Name |

(E)-pent-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKXJAUUKPDDNW-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019314 | |

| Record name | (3E)-3-Pentenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104 °F. Boiling point 296 °F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals., Liquid, A colorless to amber liquid; [CAMEO] | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Pentenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

291 to 297 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

101 °F (NTP, 1992), 40 °C | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Pentenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.83 at 39 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 106 °F ; 5 mmHg at 122 °F; 40 mmHg at 158 °F (NTP, 1992), 4.05 [mmHg] | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Pentenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4635-87-4, 16529-66-1 | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (3E)-3-Pentenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16529-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004635874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentenenitrile, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016529661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Pentenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-3-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pentenenitrile, (3E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTENENITRILE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80L2GJH2P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PENTENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Pentenenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, physicochemical properties, and synthesis of 3-pentenenitrile. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or building block.

Chemical Structure and Bonding

3-Pentenenitrile, with the chemical formula C₅H₇N, is an unsaturated, unconjugated mononitrile.[1] Its structure consists of a five-carbon chain containing a carbon-carbon double bond and a terminal nitrile functional group. The IUPAC name for this compound is pent-3-enenitrile.[1]

The molecule exists as two geometric isomers, cis (Z) and trans (E), due to the restricted rotation around the C=C double bond. The trans isomer, (3E)-3-pentenenitrile, is the more thermodynamically stable and is the predominant form in commercially available samples.[1]

Molecular Geometry and Hybridization

The molecular geometry of 3-pentenenitrile is characterized by a combination of linear, trigonal planar, and tetrahedral arrangements around its carbon and nitrogen atoms.

-

Nitrile Group (-C≡N): The carbon and nitrogen atoms of the nitrile group are sp-hybridized, resulting in a linear geometry with a bond angle of approximately 180°.

-

Alkene Group (-CH=CH-): The two carbon atoms of the double bond are sp²-hybridized, leading to a trigonal planar geometry with bond angles of approximately 120°.

-

Methylene Group (-CH₂-): The carbon atom adjacent to the nitrile group is sp³-hybridized, exhibiting a tetrahedral geometry with bond angles around 109.5°.

-

Methyl Group (-CH₃): The terminal methyl carbon is also sp³-hybridized with a tetrahedral arrangement.

Chemical Bonding and Electronic Structure

The bonding in 3-pentenenitrile involves a combination of sigma (σ) and pi (π) bonds. The carbon-carbon single bonds and carbon-hydrogen bonds are all σ bonds. The carbon-carbon double bond consists of one σ and one π bond, while the carbon-nitrogen triple bond is composed of one σ and two π bonds. The presence of the electron-withdrawing nitrile group influences the electronic distribution within the molecule, leading to a significant dipole moment. The dipole moment for (E)-3-pentenenitrile is reported to be 3.61 Debye.[1]

References

An In-depth Technical Guide to the Relative Stability of (E)-pent-3-enenitrile and (Z)-pent-3-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the geometric isomers of pent-3-enenitrile: the (E) isomer (trans) and the (Z) isomer (cis). A thorough review of experimental and computational methodologies is presented to offer a clear understanding of the principles and practices used to determine isomeric stability. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development where the precise control and understanding of stereoisomers are paramount.

Core Stability Analysis: (E) vs. (Z)-pent-3-enenitrile

The thermodynamic stability of geometric isomers is primarily influenced by steric and electronic factors. In the case of (E)- and (Z)-pent-3-enenitrile, the spatial arrangement of the substituents around the carbon-carbon double bond is the determining factor.

The (E) isomer, with the larger ethyl and cyanomethyl groups on opposite sides of the double bond, is generally considered to be the more stable of the two. This is attributed to reduced steric hindrance between these groups, which allows for a lower energy conformation. Conversely, the (Z) isomer experiences greater steric strain due to the proximity of the ethyl and cyanomethyl groups on the same side of the double bond. This steric repulsion leads to a higher ground-state energy and, consequently, lower thermodynamic stability.

Quantitative Data Summary

The following table summarizes available computational data for pentenenitrile isomers and experimental data for the closely related crotononitrile (B213123) isomers. The data for pentenenitrile isomers is sourced from the Computational Chemistry Comparison and Benchmark DataBase (CCCBDB).

| Compound | Isomer | Relative Enthalpy (kJ/mol) | Data Source |

| 2-Pentenenitrile | (Z) | 11.8 | Computational (CCCBDB)[2] |

| (E) | 16.6 | Computational (CCCBDB)[2] | |

| 3-Pentenenitrile | (E) | 22.4 | Computational (CCCBDB)[2] |

| Crotononitrile | (Z) → (E) | ΔH = -0.71 ± 0.5 | Experimental[1] |

Note: The relative enthalpies for pentenenitrile isomers are calculated relative to 1-methyl-1H-pyrrole. A direct calculated value for (Z)-pent-3-enenitrile is not available in the database, but the trend observed for 2-pentenenitrile, where the (Z) isomer is less stable than the (E) isomer, is expected to hold for 3-pentenenitrile.

Experimental Protocols for Determining Isomeric Stability

The determination of the relative stability of isomers can be approached through several experimental and computational techniques. The most common and powerful methods are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Equilibrium Measurement

NMR spectroscopy is a cornerstone technique for the identification and quantification of geometric isomers in a mixture. By allowing a mixture of isomers to reach thermal equilibrium, the ratio of the isomers can be determined, and from this, the difference in Gibbs free energy (ΔG) can be calculated.

Methodology:

-

Sample Preparation: A sample containing a mixture of (E)- and (Z)-pent-3-enenitrile is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be such that clear and well-resolved spectra can be obtained.

-

Equilibration: To ensure that the measured isomer ratio reflects the thermodynamic equilibrium, the sample may need to be heated or treated with a catalyst (e.g., a trace amount of acid or a transition metal complex) to facilitate isomerization. The sample is then allowed to return to the desired temperature and equilibrate for a sufficient period.

-

NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired. Key parameters to optimize include the number of scans for a good signal-to-noise ratio and a sufficient relaxation delay to ensure accurate integration.

-

Spectral Analysis:

-

Isomer Identification: The (E) and (Z) isomers are distinguished based on the coupling constants (³J) of the vinylic protons. Typically, the ³J value for trans protons in the (E) isomer is larger (around 12-18 Hz) than for cis protons in the (Z) isomer (around 6-12 Hz).

-

Quantification: The relative amounts of the (E) and (Z) isomers are determined by integrating the signals corresponding to unique protons in each isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers.

-

-

Thermodynamic Calculation: The equilibrium constant (K_eq) is calculated from the isomer ratio ([E]/[Z]). The standard Gibbs free energy difference (ΔG°) between the isomers is then calculated using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant and T is the temperature in Kelvin.

Variable Temperature (VT) NMR:

For studying the kinetics and thermodynamics of isomerization, Variable Temperature (VT) NMR is employed. By acquiring spectra at different temperatures, the change in the equilibrium constant with temperature can be monitored. This allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) changes for the isomerization process via a van't Hoff plot (ln(K_eq) vs. 1/T).

Nuclear Overhauser Effect Spectroscopy (NOESY) / Exchange Spectroscopy (EXSY):

These 2D NMR techniques can be used to unequivocally confirm the presence of chemical exchange (isomerization) between the (E) and (Z) forms. Cross-peaks between the signals of the two isomers in a NOESY/EXSY spectrum are a direct indication of isomerization.

Caption: Workflow for determining isomeric stability via NMR spectroscopy.

Bomb Calorimetry for Enthalpy of Formation

Bomb calorimetry is a classic technique used to measure the heat of combustion of a substance. From the heat of combustion, the standard enthalpy of formation (ΔH_f°) can be calculated. By determining the ΔH_f° for both the (E) and (Z) isomers, their relative stabilities can be directly compared; the isomer with the more negative ΔH_f° is more stable.

Methodology:

-

Sample Preparation: A precisely weighed amount of the liquid pentenenitrile isomer is placed in a sample crucible. A fuse wire of known mass is positioned to be in contact with the sample.

-

Bomb Assembly: The crucible is placed inside a high-pressure stainless-steel vessel, known as the "bomb." The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer records the temperature.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Calculation of Heat of Combustion: The heat released by the combustion (q_comb) is calculated using the total heat capacity of the calorimeter (C_cal) and the measured temperature change (ΔT):

q_comb = C_cal * ΔT

The heat capacity of the calorimeter is determined in a separate calibration experiment using a standard substance with a known heat of combustion, such as benzoic acid.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔH_c°) is calculated from q_comb and the moles of the sample. The standard enthalpy of formation (ΔH_f°) of the pentenenitrile isomer is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Computational Chemistry Approaches

In the absence of experimental data, or to complement it, computational chemistry provides a powerful tool for determining the relative stabilities of isomers. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic energies and thermodynamic properties of molecules.

Methodology:

-

Structure Optimization: The 3D structures of both (E)- and (Z)-pent-3-enenitrile are built and their geometries are optimized to find the lowest energy conformation for each. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or larger).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. This serves two purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Energy Calculation: The total electronic energies of the optimized structures are calculated. More accurate single-point energy calculations can be performed using higher-level theories or larger basis sets on the optimized geometries.

-

Thermodynamic Property Calculation: The standard enthalpies (H) and Gibbs free energies (G) are calculated by adding the thermal corrections to the electronic energies.

-

Stability Comparison: The relative stability of the isomers is determined by comparing their calculated enthalpies or Gibbs free energies. The isomer with the lower energy is the more stable one. The difference in these values (ΔH or ΔG) provides a quantitative measure of the relative stability.

Caption: Workflow for computational determination of isomeric stability.

Conclusion

Based on fundamental principles of steric hindrance and supported by computational data and experimental findings for analogous compounds, (E)-pent-3-enenitrile is thermodynamically more stable than (Z)-pent-3-enenitrile . The methodologies outlined in this guide, including NMR spectroscopy for equilibrium studies, bomb calorimetry for determining heats of formation, and computational chemistry for energy calculations, provide a robust framework for the quantitative assessment of the relative stabilities of these and other geometric isomers. A thorough understanding and application of these techniques are essential for the rational design and development of stereochemically pure compounds in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Pentenenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Pentenenitrile. The information is curated to support research, development, and safety protocols in a laboratory and industrial setting. All quantitative data is summarized in structured tables for ease of reference.

Physical Properties

3-Pentenenitrile is a colorless to amber liquid.[1] It is less dense than water and will float.[2] The following tables summarize its key physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N | [1] |

| Molecular Weight | 81.12 g/mol | [1] |

| Boiling Point | 144-147 °C | [1][3][4] |

| Density | 0.837 g/mL at 25 °C | [3] |

| 0.83 g/mL at 20 °C | [4] | |

| Flash Point | 40 °C (closed cup) | [3][4] |

| Refractive Index | n20/D 1.422 | [3] |

| Vapor Pressure | Temperature | Source(s) |

| 10 mmHg | 33 °C | [4] |

| 24.9 mmHg | 50 °C | [3] |

| 160 mmHg | 100 °C | [4] |

| Solubility | Value | Source(s) |

| Water | < 1 mg/mL at 19 °C | [1] |

Chemical Properties and Reactivity

3-Pentenenitrile exhibits reactivity characteristic of both an alkene and a nitrile functional group.[1] It is an unsaturated, unconjugated mononitrile.[4]

Key Chemical Reactions:

-

Hydrolysis: In the presence of acid or base, 3-Pentenenitrile can be hydrolyzed to yield carboxylic acids.[1]

-

Reduction: The nitrile group can be reduced to a primary amine (RCH₂NH₂).[5]

-

Polymerization: 3-Pentenenitrile may polymerize in the presence of metals and some metal compounds.[1]

-

Addition Reactions: The alkene functionality makes it susceptible to various addition reactions.[1]

-

Pyrolysis: Thermal decomposition at high temperatures leads to a variety of products through both molecular and radical pathways.[1]

Stability and Incompatibilities:

The compound is generally stable under normal conditions.[1] However, it is incompatible with strong acids and strong oxidizing agents.[1] Mixing with strong oxidizing acids can lead to extremely violent reactions.[1] The combination of bases and nitriles can produce hydrogen cyanide.[1]

Experimental Protocols

Synthesis:

The primary industrial synthesis of 3-Pentenenitrile is through the hydrocyanation of 1,3-butadiene (B125203) in the presence of a catalyst.[1][6] Another method involves the isomerization of 2-methyl-3-butenenitrile.[1]

Purification:

Purification from reaction mixtures is typically achieved through multi-stage distillation systems to achieve a purity of over 99.5%.[1]

Analysis:

Standard analytical techniques are used to characterize 3-Pentenenitrile:

-

Gas Chromatography (GC): Used for quantifying isomers and assessing purity.[1]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The infrared spectra of solid, gaseous, and liquid trans-3-pentenenitrile have been studied.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

-

Mass Spectrometry (MS): The fragmentation pattern shows characteristic peaks, with a base peak at m/z 41.[1]

-

Hazard Information

3-Pentenenitrile is a flammable liquid and is toxic.[3] It may be fatal if inhaled, ingested, or absorbed through the skin.[2] Prolonged exposure may result in delayed cyanide poisoning.[1][2] Upon combustion, it may produce cyanide gas and carbon monoxide.[1] It is crucial to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and in a well-ventilated area.[1]

Visualizations

The following diagrams illustrate key chemical concepts related to 3-Pentenenitrile.

Caption: General reaction pathways for nitriles.

Caption: A generalized workflow for the industrial production of 3-Pentenenitrile.

References

- 1. Buy 3-Pentenenitrile | 4635-87-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Pentenenitrile, predominately trans 95 16529-66-1 [sigmaaldrich.com]

- 4. dytek.invista.com [dytek.invista.com]

- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 6. US20080015380A1 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Pentenenitrile (CAS: 4635-87-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentenenitrile, with the CAS registry number 4635-87-4, is an unsaturated aliphatic nitrile of significant interest in both industrial and research settings.[1] Structurally, it is a five-carbon chain containing a carbon-carbon double bond and a terminal nitrile functional group.[2] This unique combination of reactive sites makes it a valuable intermediate in organic synthesis, most notably as a precursor in the production of adiponitrile, a key component in the manufacturing of nylon-6,6.[3] Beyond its industrial importance, 3-pentenenitrile has also found applications in neuroscience research, particularly in studies related to nerve function and toxicity.[4] This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis and purification protocols, and key applications of 3-pentenenitrile.

Chemical and Physical Properties

3-Pentenenitrile is a clear, colorless to amber liquid with a distinct odor.[2][5] It is less dense than water and exhibits limited solubility in aqueous solutions.[1][5] The majority of commercial preparations of 3-pentenenitrile exist predominantly as the (E)- or trans-isomer.[1]

Table 1: Physicochemical Properties of 3-Pentenenitrile

| Property | Value | Reference(s) |

| CAS Number | 4635-87-4 | [1] |

| Molecular Formula | C₅H₇N | [1] |

| Molecular Weight | 81.12 g/mol | [2] |

| Appearance | Clear colorless to amber liquid | [4][5][6] |

| Boiling Point | 144-147 °C | [1][4] |

| Density | 0.837 g/mL at 25 °C | [4] |

| Flash Point | 40 °C (104 °F) | [1][4][5] |

| Vapor Pressure | 24.9 mmHg at 50 °C | [4] |

| Refractive Index | n20/D 1.422 | [4] |

Spectroscopic Data

The structural features of 3-pentenenitrile give rise to characteristic signals in various spectroscopic analyses.

Mass Spectrometry

Electron ionization mass spectrometry of 3-pentenenitrile yields a molecular ion peak at m/z 81, corresponding to its molecular weight.[4] The fragmentation pattern is characterized by several key ions, with the base peak typically observed at m/z 41.[4]

Table 2: Mass Spectrometry Data for 3-Pentenenitrile

| m/z | Interpretation | Reference(s) |

| 81 | Molecular Ion [M]⁺ | [4] |

| 41 | [C₃H₅]⁺ (Base Peak) | [4] |

| 53 | [C₄H₅]⁺ | [4] |

| 39 | [C₃H₃]⁺ | [4] |

| 52 | [C₄H₄]⁺ | [4] |

| 51 | [C₄H₃]⁺ | [4] |

| 28 | [C₂H₄]⁺ or [N₂]⁺ | [4] |

Infrared (IR) Spectroscopy

The IR spectrum of 3-pentenenitrile is distinguished by strong absorption bands corresponding to the nitrile and alkene functional groups.[1]

Table 3: Key Infrared Absorption Bands for 3-Pentenenitrile

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference(s) |

| Nitrile (C≡N) | ~2247 | Strong, sharp absorption | [1] |

| Alkene (C=C) | ~1670 | Medium absorption | [1] |

| =C-H stretch | ~3030 | Medium absorption | [1] |

| C-H stretch (sp³) | ~2850-2960 | Strong absorption | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, assigned spectra are best obtained from dedicated databases, typical chemical shift regions for the protons and carbons in 3-pentenenitrile can be predicted based on its structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-Pentenenitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | 1.6-1.8 | 15-20 |

| =CH-CH₃ | 5.3-5.7 | 120-130 |

| =CH-CH₂- | 5.3-5.7 | 120-135 |

| -CH₂-CN | 3.1-3.3 | 20-25 |

| -C≡N | - | 117-120 |

Synthesis and Purification

Industrial Synthesis: Hydrocyanation of Butadiene

The primary industrial route to 3-pentenenitrile is the nickel-catalyzed hydrocyanation of 1,3-butadiene (B125203).[7][8] This process is a cornerstone of the production of adiponitrile.[7] The reaction typically involves a zero-valent nickel catalyst complexed with phosphite (B83602) ligands.[9]

Experimental Protocol Overview: Industrial Hydrocyanation of Butadiene

-

Catalyst Preparation: A catalyst precursor composition is prepared, typically comprising a zero-valent nickel source and a bidentate phosphite ligand.[9]

-

Reaction: A continuous stirred-tank reactor (CSTR) is fed with hydrogen cyanide (HCN), 1,3-butadiene (BD), and the catalyst solution.[9]

-

Reaction Conditions: The reaction is maintained at a temperature between 80 °C and 140 °C.[10] The residence time in the reactor is controlled to achieve a high conversion of HCN (typically >95%).[9]

-

Product Mixture: The reaction yields a mixture of pentenenitriles, primarily 3-pentenenitrile and its isomer, 2-methyl-3-butenenitrile.[7]

Purification: Multi-stage Distillation

The crude product from the hydrocyanation reaction is a mixture of isomers and unreacted starting materials. Purification to obtain high-purity 3-pentenenitrile is achieved through a multi-stage distillation process.[1]

Experimental Protocol Overview: Purification by Distillation

-

Primary Distillation: The initial product mixture is fed into a distillation column to remove unreacted 1,3-butadiene as the overhead product, which can be recycled.[1]

-

Isomer Separation: Subsequent distillation stages are designed to separate 3-pentenenitrile from its isomers, such as 2-methyl-3-butenenitrile.[1]

-

Catalyst Recovery: The high-boiling catalyst system is recovered from the bottom of the distillation column for reuse.[1]

Applications in Neuroscience Research

3-Pentenenitrile has been utilized as a neurotoxic agent in animal models to study peripheral neuropathies.[4] By inducing nerve damage, researchers can investigate the mechanisms of neurotoxicity and evaluate potential therapeutic interventions. A key methodology in these studies is the measurement of nerve conduction velocity (NCV).

Experimental Protocol Overview: Induction of Neuropathy and NCV Measurement in Rats

-

Animal Model: Male Sprague-Dawley rats are often used for these studies.

-

Administration: 3-Pentenenitrile is administered to the rats, typically orally via gastric intubation.

-

Dosage and Duration: The dosage and duration of treatment are varied to induce different degrees of neuropathy.

-

NCV Measurement:

-

The rats are anesthetized.

-

Stimulating and recording electrodes are placed on the tail nerve.

-

Electrical pulses are delivered to stimulate the nerve, and the resulting action potentials are recorded.

-

The latency and distance between the stimulating and recording electrodes are used to calculate the motor and sensory conduction velocities.

-

-

Data Analysis: Changes in NCV and the amplitude of the action potentials are analyzed to assess the extent of nerve damage.

Safety and Handling

3-Pentenenitrile is a toxic and flammable compound that must be handled with appropriate safety precautions.[1][5] It can be harmful if inhaled, ingested, or absorbed through the skin.[4] Prolonged exposure may lead to delayed cyanide poisoning due to the metabolic release of cyanide.[4]

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

-

In case of exposure, seek immediate medical attention.

Conclusion

3-Pentenenitrile is a versatile chemical with significant industrial applications and utility as a tool in neuroscience research. Its synthesis, purification, and handling require careful consideration of its chemical properties and potential hazards. This technical guide provides a foundational understanding of 3-pentenenitrile for researchers, scientists, and drug development professionals, summarizing key data and experimental methodologies to support further investigation and application of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Electrophysiological deficiency in peripheral nerve induced by treatment for 12 weeks with 2-butenenitrile, 3-butenenitrile, cis-2-pentenenitrile and 3,3-iminodipropionitrile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of potential neurotoxic mechanisms among three chlorinated organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 3-Pentenenitrile | 4635-87-4 [smolecule.com]

- 5. trans-3-Pentenenitrile | C5H7N | CID 5324707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Butenenitrile(109-75-1) 1H NMR spectrum [chemicalbook.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. US20080015378A1 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]

- 9. US7709673B2 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]

- 10. US20080015380A1 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]

Spectroscopic data for trans-3-Pentenenitrile (NMR, IR, Mass Spec)

A comprehensive guide to the spectroscopic characterization of trans-3-Pentenenitrile, this document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Tailored for researchers, scientists, and professionals in drug development, this paper presents a detailed summary of spectroscopic information supported by experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables provide a structured overview of the key spectroscopic data for trans-3-Pentenenitrile.

¹H NMR Data

While a complete, publicly available high-resolution ¹H NMR spectrum with assigned chemical shifts and coupling constants for trans-3-Pentenenitrile is not readily accessible in major databases, general chemical shift regions can be predicted based on its structure.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃-CH= | ~1.7 | Doublet |

| -CH=CH-CH₂- | ~5.5 - 5.8 | Multiplet |

| =CH-CH₂-CN | ~3.2 | Doublet |

Note: These are approximate values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR Data

Similar to the ¹H NMR data, a complete, assigned ¹³C NMR spectrum for trans-3-Pentenenitrile is not available in the searched public databases. The predicted chemical shifts are based on the functional groups present in the molecule.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C H₃- | ~18 |

| -C H=C H- | ~120 - 135 |

| =CH-C H₂-CN | ~20 |

| -C N | ~117 |

Note: These are estimated chemical shifts.

Infrared (IR) Spectroscopy Data

The IR spectrum of trans-3-Pentenenitrile exhibits characteristic absorption bands corresponding to its functional groups. The nitrile group (C≡N) shows a strong, sharp absorption, while the alkene C=C bond and C-H bonds also have distinct signals.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| C≡N | Stretch | 2260 - 2240 | Strong, Sharp |

| C=C (trans) | Stretch | 1680 - 1665 | Medium |

| =C-H | Stretch | 3100 - 3000 | Medium |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium |

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry of trans-3-Pentenenitrile results in a molecular ion peak and a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 81 | Base Peak | [M]⁺ (Molecular Ion) |

| 80 | Moderate | [M-H]⁺ |

| 54 | High | [M-HCN]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of trans-3-Pentenenitrile.

Materials:

-

trans-3-Pentenenitrile sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the trans-3-Pentenenitrile sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time).

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of liquid trans-3-Pentenenitrile.

Materials:

-

trans-3-Pentenenitrile sample

-

FTIR spectrometer with an attenuated total reflectance (ATR) accessory

-

Clean, soft tissue

-

Isopropyl alcohol or acetone (B3395972) for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of the liquid trans-3-Pentenenitrile sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks in the resulting spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a soft tissue soaked in isopropyl alcohol or acetone and allow it to dry completely.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of trans-3-Pentenenitrile.

Materials:

-

trans-3-Pentenenitrile sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Microsyringe

Procedure:

-

Sample Introduction:

-

Prepare a dilute solution of trans-3-Pentenenitrile in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet using a microsyringe.

-

The GC will separate the components of the sample, and the pure trans-3-Pentenenitrile will be introduced into the mass spectrometer.

-

-

Ionization:

-

In the ion source of the mass spectrometer, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection and Spectrum Generation:

-

An ion detector records the abundance of each ion at a specific m/z value.

-

The mass spectrum is generated as a plot of relative ion abundance versus m/z.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like trans-3-Pentenenitrile.

A Comprehensive Technical Guide to 3-Pentenenitrile: Properties, Synthesis, and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentenenitrile, an unsaturated aliphatic nitrile, is a significant chemical intermediate with the molecular formula C₅H₇N.[1] Its unique structure, featuring both a carbon-carbon double bond and a nitrile functional group, imparts it with versatile reactivity, making it a valuable precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and biological implications of 3-Pentenenitrile, with a particular focus on its mechanism of toxicity.

Molecular and Physicochemical Properties

The fundamental properties of 3-Pentenenitrile are summarized in the tables below, providing a ready reference for researchers.

| Identifier | Value | Reference |

| Molecular Formula | C₅H₇N | [1][2][3][4][5][6][7] |

| Molecular Weight | 81.12 g/mol | [3][8] |

| IUPAC Name | pent-3-enenitrile | [1] |

| CAS Number | 4635-87-4 | [1][5] |

| Canonical SMILES | CC=CCC#N | [1] |

Table 1: Molecular Identifiers of 3-Pentenenitrile

| Property | Value | Reference |

| Appearance | Clear colorless to amber liquid | [1][2] |

| Boiling Point | 144-147 °C | [1] |

| Flash Point | 40 °C (104 °F) | [1][2] |

| Density | 0.837 g/mL at 25 °C | |

| Vapor Pressure | 24.9 mmHg at 50 °C | |

| Water Solubility | Less than 1 mg/mL at 20 °C | [2] |

Table 2: Physicochemical Properties of 3-Pentenenitrile

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Spectra available, shows characteristic peaks for alkene and nitrile functional groups. | [1] |

| ¹³C NMR | Shows five distinct carbon environments. | [1] |

| Infrared (IR) Spectroscopy | Strong, sharp absorption band around 2100-2200 cm⁻¹ (C≡N stretch) and bands in the 1600-1700 cm⁻¹ region (C=C stretch). |

Table 3: Spectroscopic Data for 3-Pentenenitrile

Experimental Protocols

Synthesis of 3-Pentenenitrile via Hydrocyanation of 1,3-Butadiene

The primary industrial method for synthesizing 3-Pentenenitrile is the hydrocyanation of 1,3-butadiene, catalyzed by nickel(0)-phosphorus complexes.[9][10] This process is a cornerstone of the production of adiponitrile, a precursor to nylon.[9]

Objective: To synthesize 3-Pentenenitrile by the addition of hydrogen cyanide to 1,3-butadiene.

Materials:

-

1,3-Butadiene

-

Hydrogen Cyanide (HCN)

-

Zero-valent nickel catalyst (e.g., Ni[P(OAr)₃]₄ where Ar is an aryl group)

-

Lewis acid co-catalyst (optional, for isomerization of byproducts)

-

Solvent (e.g., toluene)

-

Reaction vessel equipped with temperature and pressure control

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: The zero-valent nickel catalyst is prepared in an inert atmosphere by reacting a nickel source with a suitable phosphite (B83602) ligand in a solvent.

-

Reaction Setup: The reaction vessel is charged with the solvent and the nickel catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: 1,3-Butadiene and hydrogen cyanide are continuously fed into the reaction vessel. The molar ratio of reactants and the catalyst concentration are critical parameters that need to be optimized for maximum yield and selectivity.

-

Reaction Conditions: The reaction is typically carried out at a temperature range of 80-130°C and a pressure of 5-20 bar.[11] The residence time in the reactor is controlled to achieve high conversion of hydrogen cyanide.

-

Product Mixture: The reaction yields a mixture of pentenenitrile isomers, primarily 3-Pentenenitrile and the branched isomer 2-methyl-3-butenenitrile (B95465).[9]

-

Isomerization (Optional but Recommended): To increase the yield of the desired linear product, the reaction mixture can be treated with a Lewis acid co-catalyst, which promotes the isomerization of 2-methyl-3-butenenitrile to 3-Pentenenitrile.[9]

-

Purification: The 3-Pentenenitrile is separated from the catalyst and unreacted starting materials by distillation. Further fractional distillation is employed to separate 3-Pentenenitrile from other isomers, achieving a purity of >99.5%.[11]

Analytical Characterization of 3-Pentenenitrile

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify 3-Pentenenitrile in a sample.

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample containing 3-Pentenenitrile in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10 µg/mL.[12] Ensure the sample is free from particulate matter by filtration.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet. A splitless injection is suitable for achieving low detection limits.

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5 or equivalent) is suitable for separating 3-Pentenenitrile from other components.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample, typically around 250°C.

-

Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes. This program should be optimized based on the specific instrument and sample matrix.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 150 to cover the molecular ion and expected fragment ions of 3-Pentenenitrile.

-

Source Temperature: Maintain at approximately 230°C.

-

-

Data Analysis: Identify the 3-Pentenenitrile peak based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak will be at m/z 81.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 3-Pentenenitrile.

Instrumentation: A high-resolution NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-25 mg of the purified 3-Pentenenitrile in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[13] Ensure the sample is free of any solid particles by filtering it through a pipette with a glass wool plug.[14]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals.

-

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of the methyl, methylene, and vinyl protons, as well as the five distinct carbon atoms in the structure of 3-Pentenenitrile.

Biological Activity and Signaling Pathway

The toxicity of 3-Pentenenitrile, like other aliphatic nitriles, is primarily attributed to its in vivo metabolism, which liberates cyanide.[15] Cyanide is a potent inhibitor of cellular respiration.

Mechanism of Action: Inhibition of Cellular Respiration by Cyanide

The liberated cyanide ion (CN⁻) readily diffuses into the mitochondrial matrix.[1] There, it exerts its toxic effect by binding to the ferric (Fe³⁺) ion in the heme a₃ component of Cytochrome c oxidase (Complex IV) of the electron transport chain.[3][6] This binding is a non-competitive inhibition and effectively blocks the transfer of electrons from cytochrome c to oxygen, the final electron acceptor in aerobic respiration.[3][4]

The inhibition of Cytochrome c oxidase has the following critical consequences:

-

Cessation of Electron Flow: The electron transport chain is halted.

-

Depletion of ATP Production: The proton gradient across the inner mitochondrial membrane dissipates, leading to a rapid drop in ATP synthesis via oxidative phosphorylation.

-

Cellular Hypoxia: Cells are unable to utilize oxygen, leading to histotoxic hypoxia, even with normal blood oxygen levels.[3]

This cascade of events ultimately leads to cellular dysfunction and, at sufficient concentrations, cell death.

Figure 1: Signaling pathway of cellular respiration inhibition by cyanide released from 3-Pentenenitrile metabolism.

Neurotoxicity

Beyond its acute toxicity via cyanide, 3-Pentenenitrile has been noted for its neurotoxic effects.[16][17] Studies on related unsaturated aliphatic nitriles have shown that they can induce behavioral abnormalities in animal models.[16][17] The mechanisms are complex and may involve alterations in neurotransmitter systems, including serotonin (B10506) and dopamine.[16][17] Researchers in drug development should be particularly mindful of these potential neurotoxic liabilities when working with nitrile-containing compounds.

Conclusion

3-Pentenenitrile is a commercially important chemical with well-defined physical and chemical properties. Its synthesis is predominantly achieved through the hydrocyanation of butadiene. The primary toxicological concern associated with 3-Pentenenitrile is the metabolic release of cyanide, leading to the potent inhibition of cellular respiration. A thorough understanding of its properties, synthesis, and mechanism of action is crucial for its safe handling and for the development of new chemical entities that may share structural similarities. This guide provides a foundational resource for professionals in research and drug development to support their work with this versatile molecule.

References

- 1. droracle.ai [droracle.ai]

- 2. Cyanide inhibition and pyruvate-induced recovery of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 4. Cytochrome c oxidase - Wikipedia [en.wikipedia.org]

- 5. Cyanide inhibition of cytochrome c oxidase. A rapid-freeze e.p.r. investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]

- 12. uoguelph.ca [uoguelph.ca]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Allylnitrile-induced behavioral abnormalities and findings relating to the mechanism underlying behavioral abnormalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 3-Pentenenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentenenitrile, an unsaturated aliphatic nitrile, is a versatile chemical intermediate utilized in the synthesis of a variety of organic compounds. Its unique molecular structure, featuring both a carbon-carbon double bond and a nitrile group, imparts a specific set of physical and chemical properties that dictate its behavior in various solvent systems. A thorough understanding of its solubility and solvent compatibility is paramount for its effective use in research and development, particularly in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the available data on the solubility of 3-Pentenenitrile, outlines experimental protocols for its determination, and discusses its compatibility with a range of common solvents.

Physicochemical Properties of 3-Pentenenitrile

A summary of the key physicochemical properties of 3-Pentenenitrile is presented in the table below. These properties are fundamental to understanding its solubility characteristics.

| Property | Value |

| Molecular Formula | C₅H₇N |

| Molecular Weight | 81.12 g/mol |

| Appearance | Colorless to amber liquid |

| Boiling Point | 144-147 °C |

| Density | ~0.837 g/mL at 25 °C |

| Flash Point | 40 °C |

| Water Solubility | < 1 mg/mL at 18.9 °C (66 °F)[1] |

Solubility of 3-Pentenenitrile

The solubility of a compound is a critical parameter that influences its reactivity and ease of handling in various applications. The following sections detail the known quantitative and qualitative solubility of 3-Pentenenitrile.

Quantitative Solubility Data

Quantitative solubility data for 3-Pentenenitrile in a wide range of organic solvents is not extensively reported in publicly available literature. The most definitive data point is its low solubility in water.

| Solvent | Solubility | Temperature |

| Water | < 1 mg/mL | 18.9 °C (66 °F)[1] |

Qualitative Solubility and Miscibility Profile

Based on the general principles of "like dissolves like" and the known behavior of other nitriles, a qualitative assessment of 3-Pentenenitrile's solubility can be made. Nitriles are considered polar compounds, and their solubility in water decreases as the carbon chain length increases. Ethanenitrile (acetonitrile) is miscible with water, while larger nitriles exhibit reduced aqueous solubility. As a five-carbon nitrile, 3-Pentenenitrile's low water solubility is consistent with this trend.

It is anticipated that 3-Pentenenitrile will exhibit good solubility and miscibility with a range of common polar organic solvents. Its compatibility with nonpolar solvents is likely to be lower. A predicted miscibility profile is presented below.

| Solvent Class | Representative Solvents | Predicted Miscibility |

| Protic Polar Solvents | Ethanol, Methanol, Isopropanol | Miscible |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Miscible |

| Halogenated Solvents | Dichloromethane, Chloroform | Likely Miscible |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Miscible to Partially Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Immiscible to Poorly Miscible |

Experimental Protocols for Solubility and Miscibility Determination

For applications requiring precise solubility data, experimental determination is necessary. The following are standard protocols that can be adapted for 3-Pentenenitrile.

Protocol for Determination of Quantitative Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials:

-

3-Pentenenitrile

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Add an excess amount of 3-Pentenenitrile to a vial containing a known volume of the solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow for phase separation.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved droplets of 3-Pentenenitrile.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of 3-Pentenenitrile in the diluted filtrate using a validated HPLC or GC method with a pre-prepared calibration curve.

-

Calculate the solubility as the concentration of 3-Pentenenitrile in the saturated solution.

Protocol for Determination of Liquid-Liquid Miscibility

This protocol provides a straightforward method for qualitatively assessing the miscibility of 3-Pentenenitrile with another liquid solvent.

Materials:

-

3-Pentenenitrile

-

Solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes or vials with caps

-

Vortex mixer

Procedure:

-

In a clean test tube or vial, combine 3-Pentenenitrile and the solvent of interest in various ratios (e.g., 1:1, 1:4, 4:1 by volume).

-

Securely cap the container and vortex the mixture vigorously for approximately 30-60 seconds.

-

Allow the mixture to stand undisturbed for at least 10 minutes.

-

Observe the mixture for the presence of a single, clear phase or the formation of two distinct layers.

-

Miscible: The formation of a single, homogeneous phase indicates that the two liquids are miscible at that ratio.

-

Immiscible: The presence of two distinct layers indicates that the liquids are immiscible.

-

Partially Miscible: If the liquids form a single phase at some ratios but not others, they are considered partially miscible.

-

Solvent Compatibility of 3-Pentenenitrile

The chemical stability of 3-Pentenenitrile in different solvents is a critical consideration for its storage and use in chemical reactions.

Known Chemical Reactivity and Incompatibilities

3-Pentenenitrile is a reactive compound due to the presence of both a nitrile group and a carbon-carbon double bond. Its known reactivity and incompatibilities are summarized below.

| Reactant/Condition | Outcome |

| Strong Oxidizing Acids | Violent reactions can occur. Incompatible. |

| Strong Bases | Can induce hydrolysis of the nitrile group and potentially other reactions. Incompatible. |

| Strong Acids | Can induce hydrolysis of the nitrile group. Incompatible. |

| Reducing Agents | Can react vigorously with the nitrile and/or alkene group. |

| Metals and some Metal Compounds | May cause polymerization. |

| Aqueous Acid or Base | Hydrolysis of the nitrile group to form carboxylic acids or amides. |

Potential for Degradation in Common Solvents

-

Protic Solvents (e.g., water, alcohols): In the presence of acidic or basic catalysts, hydrolysis of the nitrile group can occur, leading to the formation of 3-pentenamide or 3-pentenoic acid.

-

Aprotic Solvents (e.g., acetone, THF, hydrocarbons): 3-Pentenenitrile is expected to be generally stable in neutral, aprotic solvents under ambient conditions. However, the possibility of slow polymerization, especially in the presence of impurities or upon prolonged storage, should be considered.

Visualizations

Workflow for Assessing Solvent Compatibility

The following diagram illustrates a logical workflow for evaluating the compatibility of 3-Pentenenitrile with a new solvent system.

Caption: Workflow for Solvent Compatibility Assessment.

Reactivity Pathways of 3-Pentenenitrile

This diagram illustrates the primary chemical reactions that 3-Pentenenitrile can undergo due to its functional groups.

References

Thermal Decomposition Pathways of 3-Pentenenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathways of 3-pentenenitrile, a molecule of interest in various chemical syntheses. The document details the primary decomposition routes, including direct bond cleavage and isomerization-mediated fragmentation, with a focus on the behavior of the trans-isomer. It summarizes key quantitative data, outlines experimental methodologies for studying these high-temperature reactions, and provides visual representations of the complex reaction networks. This guide is intended to serve as a valuable resource for researchers in organic chemistry, chemical kinetics, and drug development who may encounter or utilize this compound and its thermal degradation products.

Introduction

3-Pentenenitrile (C₅H₇N) is an unsaturated nitrile with a chemical structure that allows for a rich and complex thermal chemistry.[1] Understanding its decomposition pathways is crucial for controlling reaction selectivity, minimizing unwanted byproducts, and ensuring the safety of chemical processes conducted at elevated temperatures. The presence of both a vinyl and a nitrile functional group, separated by a methylene (B1212753) bridge, gives rise to competing unimolecular dissociation and isomerization reactions.[1][2][3][4] This guide synthesizes the current understanding of these pathways, drawing from experimental and computational studies.

Primary Thermal Decomposition Pathways

The thermal decomposition of trans-3-pentenenitrile proceeds through two principal types of pathways: direct bond dissociation and isomerization-mediated dissociation.[1][2][3][4] These pathways lead to a variety of radical and molecular products.

Direct Bond Dissociation

At sufficiently high temperatures, the direct cleavage of covalent bonds in the 3-pentenenitrile molecule can occur. The primary bond fissions observed are the loss of a hydrogen atom and, to a lesser extent, a methyl radical.

-

H-atom Loss: The most favorable direct dissociation pathway is the loss of a hydrogen atom, primarily from the C-5 carbon, leading to the formation of a resonance-stabilized radical. This initial radical intermediate can then readily lose a second hydrogen atom to form trans-Z-2,4-pentadienenitrile.[2][3][4]

-

Methyl Loss: Cleavage of the C4-C5 bond results in the formation of a methyl radical (CH₃•) and a C₄H₄N radical.[2][3][4] However, the bond dissociation energy for this process is significantly higher than for H-atom loss.[2]

Isomerization-Mediated Dissociation

A key feature of 3-pentenenitrile pyrolysis is the role of isomerization to other structural isomers, which then undergo decomposition through lower energy pathways.[1][2][3][4]

-